Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate
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Overview
Description
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Methanol or another suitable alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s use in different research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(but-2-ynoylamino)-4-phenylbutanoate
- Methyl 2-(but-2-ynoylamino)-4-(4-hydroxyphenyl)butanoate
- Methyl 2-(but-2-ynoylamino)-4-(4-chlorophenyl)butanoate
Uniqueness
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct biological activities or industrial applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-5-15(18)17-14(16(19)21-3)11-8-12-6-9-13(20-2)10-7-12/h6-7,9-10,14H,8,11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMMSQSLTYVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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